(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Corrosion Inhibition Mild Steel Sulfuric Acid

Inconsistent Wittig olefination yields from impure phosphonium salts delay medicinal chemistry programs. (Methoxycarbonylmethyl)triphenylphosphonium bromide (CAS 1779-58-4) delivers reproducible ylide formation at >98% purity. • Validated in GSK-3β inhibitor synthesis across multiple patent families • Enables antifungal 3,5-disubstituted furanones (MIC 0.49-7.81 µmol L⁻¹) • Superior thermal stability vs. chloride analogs per comparative thermolysis Supplied hygroscopic, argon-packed, shipped under wet ice for maximum integrity.

Molecular Formula C21H20BrO2P
Molecular Weight 415.3 g/mol
CAS No. 1779-58-4
Cat. No. B154584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide
CAS1779-58-4
Molecular FormulaC21H20BrO2P
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C21H20O2P.BrH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
InChIKeyVCWBQLMDSMSVRL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-2-oxoethyl)triphenylphosphonium Bromide: Critical Wittig Reagent


(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide (CAS 1779-58-4), also known as (methoxycarbonylmethyl)triphenylphosphonium bromide, is a stabilized phosphonium salt that serves as a key precursor for ester-stabilized ylides in Wittig olefination . It is characterized by a triphenylphosphonium cation linked to a methoxycarbonylmethyl group, with bromide as the counterion. The compound is commercially available in >98% purity, is hygroscopic, and is soluble in methanol . It is widely employed in pharmaceutical and materials science synthesis, particularly for constructing α,β-unsaturated esters in GSK-3 inhibitors, antifungal furanones, and photochromic dithienylethenes .

Synthesis-grade Wittig reagent for constructing α,β-unsaturated esters
Validated in GSK-3 inhibitor and antifungal furanone syntheses
Compatible with pharmaceutical and materials science workflows

(2-Methoxy-2-oxoethyl)triphenylphosphonium Bromide: Substitution Risks


Attempts to replace (2-methoxy-2-oxoethyl)triphenylphosphonium bromide with its ethyl ester analog, chloride counterpart, or other phosphonium salts can lead to significantly different reactivity, thermal stability, and application outcomes. The methyl ester group provides a distinct balance of ylide stabilization and steric demand that differs from longer alkyl esters, affecting Wittig olefination selectivity and yield . The bromide counterion participates directly in thermal decomposition pathways, where the nature of the halide (Br vs. Cl) dictates the initial degradation products and ultimate by-product profiles, as explicitly demonstrated in comparative thermolysis studies [1]. Furthermore, the methoxycarbonylmethyl derivative has been specifically validated in syntheses of GSK-3 inhibitors and antifungal furanones where the methyl ester is integral to downstream biological activity; substitution with ethyl or other ester analogs would require complete re-validation of the synthetic route and target compound potency .

!Ethyl ester analog may alter ylide reactivity and olefination selectivity
!Chloride counterion shifts thermal decomposition pathway and by-product profile
!Substitution requires re-validation of synthetic routes for target compounds

(2-Methoxy-2-oxoethyl)triphenylphosphonium Bromide: Head-to-Head Comparative Evidence


Corrosion Inhibition vs. (2-Aminobenzyl)triphenylphosphonium Bromide

In galvanostatic polarization studies on mild steel corrosion in 0.5 M H2SO4, methoxycarbonylmethyltriphenylphosphonium bromide (MCMTPPB) achieves an inhibition efficiency (%IE) of 99.8% at a concentration of 10⁻² M [1]. In a directly comparable system, (2-aminobenzyl)triphenylphosphonium bromide (ABTPPB) reaches only 99.0% IE at the same concentration of 10⁻² M . The 0.8 percentage point improvement represents a meaningful reduction in residual corrosion rate at equivalent inhibitor loading, making MCMTPPB a superior choice for applications requiring maximal corrosion protection in acidic media.

Corrosion inhibition
Head-to-head
99.8% IE (MCMTPPB) vs. 99.0% IE (ABTPPB)
Reported higher inhibition efficiency in acid medium
Galvanostatic polarization, mild steel, 0.5 M H₂SO₄
Corrosion Inhibition Mild Steel Sulfuric Acid Phosphonium Salts

Ylide Formation Yield vs. (Carbethoxymethyl)triphenylphosphonium Bromide

The generation of the stabilized ylide from (2-methoxy-2-oxoethyl)triphenylphosphonium bromide proceeds with 93% isolated yield when treated with NaOH (10 N) in DCM/water, as reported in US Patent 09062028B2 [1]. The corresponding ethyl ester analog, (carbethoxymethyl)triphenylphosphonium bromide, achieves a comparable ylide formation yield of 89–93% when treated with triethylamine in THF, as documented in Organic Syntheses [2]. While the ylide formation efficiency is comparable, the subsequent Wittig olefination with 3-chloro-2-methylbenzaldehyde gives only 24% yield for the methyl ester [1], whereas the ethyl ester analog is typically used for acylation rather than direct Wittig olefination in that specific system. This highlights that the choice between methyl and ethyl ester phosphonium salts is not interchangeable and depends critically on the specific olefination partner.

Ylide formation yield
Reported
93% (NaOH/DCM/H₂O) vs. 89–93% (Et₃N/THF)
Comparable ylide generation; substrate-dependent downstream suitability
Different base/solvent systems
Wittig Reaction Ylide Formation Phosphonium Salts Synthetic Efficiency

Thermal Decomposition: Bromide vs. Chloride Counterion

A systematic study by Castañeda et al. (2008) on the thermolysis of molten triphenylphosphonium alkyl ester salts demonstrates that the bromide counterion in the methyl ester salt directs initial decomposition via nucleophilic attack on the methyl group to yield methyl bromide and ylide, whereas the chloride analog produces methyl chloride [1]. The differing nucleophilicity and leaving-group ability of Br⁻ versus Cl⁻ leads to distinct product distributions and thermal stability profiles. The bromide salt decomposes at temperatures of 130–225 °C with a pathway that includes transylidation giving Ph3P⁺-CH3 Br⁻, while the chloride salt follows a qualitatively similar but kinetically distinct route [1]. This counterion-dependent behavior is critical for processes involving thermal stress, such as solvent-free Wittig reactions or high-temperature polymer synthesis.

Thermal decomposition
Class-level
Bromide → CH₃Br; Chloride → CH₃Cl
Counterion directs decomposition products
Reported for molten salt thermolysis 130–225 °C
Thermal Stability Phosphonium Salts Counterion Effect Decomposition Kinetics

GSK-3 Inhibitor Synthesis: Methoxycarbonylmethyl Specificity

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide is explicitly referenced as the reactant of choice for constructing the α,β-unsaturated ester pharmacophore in GSK-3 inhibitor series via Wittig olefination [1]. The methoxycarbonylmethyl-derived ylide installs a methyl ester group that is optimal for the GSK-3β binding pocket; crystal structures of GSK-3β complexes show that the methyl ester occupies a defined subpocket where larger ethyl esters would encounter steric clashes (as inferred from structure-activity relationship studies on related kinase inhibitors [1]). While the ethyl ester analog is used in other contexts (e.g., PPAR agonist synthesis), the specific GSK-3 inhibitor scaffolds reported in the patent and primary literature are built around the methyl ester Wittig product, establishing a structural requirement that precludes simple analog substitution.

GSK-3 inhibitor pharmacophore
Class-level
Methyl ester fits GSK-3β pocket; ethyl ester may encounter steric clashes
Reported inhibitor pharmacophore fit
Inferred from SAR; exclusive use in patents
GSK-3 Inhibitors Pharmaceutical Synthesis Wittig Olefination Kinase Inhibitors

(2-Methoxy-2-oxoethyl)triphenylphosphonium Bromide: Proven Application Scenarios


Mild Steel Corrosion Protection

Based on the direct head-to-head evidence that MCMTPPB achieves 99.8% IE at 10⁻² M versus 99.0% for ABTPPB under identical conditions , this compound is the preferred choice for industrial corrosion inhibitor formulations where maximizing protection at minimal concentration is critical. The superior efficiency translates to reduced inhibitor consumption and lower total cost of ownership in continuous acid pickling or oil well acidizing operations. The mixed-type inhibition mechanism and formation of a coherent protective film, as confirmed by SEM and AFM , provide reliable performance that has been validated across multiple electrochemical techniques including EIS, galvanostatic polarization, and potentiostatic polarization.

GSK-3β Inhibitor Synthesis via Wittig Olefination

In medicinal chemistry programs targeting glycogen synthase kinase 3β (GSK-3β) for Alzheimer's disease, type II diabetes, or oncology indications, (2-methoxy-2-oxoethyl)triphenylphosphonium bromide is the established Wittig reagent for installing the α,β-unsaturated methyl ester moiety that is critical for kinase hinge-region binding . The compound has been used in multiple patent families to produce GSK-3 inhibitor leads with demonstrated in vitro potency. The methyl ester product of the Wittig reaction is the direct precursor to the active pharmacophore, and any deviation to the ethyl ester would require re-synthesis and re-evaluation of the entire compound series .

Synthesis of Antifungal 5-Alkylidene Furanones

The methoxycarbonylmethyl phosphonium salt has been employed in the synthesis of 3,5-disubstituted furanones that exhibit potent antifungal activity against Candida spp. and Aspergillus fumigatus, with MIC values as low as 0.49–7.81 µmol L⁻¹ . The methyl ester group installed by this specific phosphonium salt is integral to the antifungal pharmacophore; the structure-activity relationship studies demonstrate that the 5-alkylidene substitution pattern achievable via this Wittig reagent is essential for high antifungal potency, as 5-alkoxymethyl analogs are inactive .

Application
Selection Property
Validation Focus
Corrosion inhibitor research
Inhibition efficiency profile
Electrochemical validation (polarization, EIS)
GSK-3β inhibitor synthesis
Methyl ester ylide installation
Kinase pharmacophore SAR
Antifungal furanone synthesis
5-Alkylidene substitution
Structure-activity relationship of alkylidene analogs

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